molecular formula C15H17ClN2O2S B6625666 N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide

N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide

Cat. No. B6625666
M. Wt: 324.8 g/mol
InChI Key: LGVZSGRZYRXWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. BTK is a crucial mediator of B-cell activation and proliferation, and its dysregulation has been implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapy for B-cell malignancies.

Mechanism of Action

TAK-659 binds to the ATP-binding site of N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide and inhibits its kinase activity. This results in downstream inhibition of the B-cell receptor signaling pathway, including the activation of phospholipase Cγ2, calcium mobilization, and NF-κB activation. This ultimately leads to decreased proliferation and survival of B-cell malignancy cells.
Biochemical and physiological effects:
TAK-659 has been shown to selectively inhibit N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide activity in B-cell malignancy cells, with minimal effects on other kinases. This specificity may reduce the potential for off-target effects and toxicity. TAK-659 has also been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of B-cell malignancies that involve the central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its specificity for N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide, which allows for selective targeting of B-cell malignancy cells. However, this specificity may also limit its effectiveness in patients with B-cell malignancies that do not rely solely on N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide signaling. Another limitation is the potential for acquired resistance to TAK-659, which has been observed in preclinical studies. This may require combination therapy with other agents to overcome resistance.

Future Directions

For research on TAK-659 include:
1. Clinical evaluation of TAK-659 in combination with other agents, such as anti-CD20 antibodies or inhibitors of other signaling pathways.
2. Identification of biomarkers that predict response to TAK-659, which may help to select patients who are most likely to benefit from the therapy.
3. Development of strategies to overcome acquired resistance to TAK-659, such as combination therapy or development of second-generation N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide inhibitors.
4. Evaluation of TAK-659 in other B-cell malignancies, such as Waldenstrom macroglobulinemia or mantle cell lymphoma.
In conclusion, TAK-659 is a promising small molecule inhibitor that targets N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide and has shown efficacy in preclinical models of B-cell malignancies. Further research is needed to fully evaluate its potential as a therapy for these diseases.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting from the commercially available 2-methoxy-5-nitrobenzoic acid. The nitro group is first reduced to an amino group, followed by protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The resulting compound is then coupled with 3-chlorothiophene-2-carboxylic acid and deprotected to yield the intermediate compound. The final step involves coupling of the intermediate compound with 2-methoxy-5-(methylamino)methylphenylacetic acid to yield TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that TAK-659 inhibits N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancy cells. In vivo studies have demonstrated that TAK-659 reduces tumor growth and prolongs survival in mouse models of CLL and NHL.

properties

IUPAC Name

N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-10(19)18-13-7-11(3-4-14(13)20-2)8-17-9-15-12(16)5-6-21-15/h3-7,17H,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVZSGRZYRXWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)CNCC2=C(C=CS2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.